molecular formula C14H22ClNO3 B13776777 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate CAS No. 69781-82-4

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate

Cat. No.: B13776777
CAS No.: 69781-82-4
M. Wt: 287.78 g/mol
InChI Key: SICYNNKOPGQOPB-UHFFFAOYSA-N
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Description

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate is a chemical compound that combines the structural features of phenylacetic acid and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate typically involves the esterification of phenylacetic acid with 2-morpholinoethanol in the presence of a suitable acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-morpholinoethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simple aromatic carboxylic acid with similar structural features.

    2-Morpholinoethanol: An alcohol with a morpholine ring, used in various chemical applications.

    Phenylacetic acid esters: A class of compounds with similar ester functional groups.

Uniqueness

2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate is unique due to the combination of phenylacetic acid and morpholine moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

69781-82-4

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

1-(2-morpholin-4-ium-4-ylethoxy)-2-phenylethanol;chloride

InChI

InChI=1S/C14H21NO3.ClH/c16-14(12-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5,14,16H,6-12H2;1H

InChI Key

SICYNNKOPGQOPB-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCOC(CC2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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